

Spectroscopic Blueprint of Verlamelin: A Technical Guide to its NMR and HRMS Analysis

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Compound of Interest

Compound Name: Verlamelin

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **Verlamelin**, a cyclic lipodepsipeptide with notable antifungal properties. This document details the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data essential for its characterization, alongside the experimental protocols for acquiring this data.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry confirms the elemental composition of **Verlamelin A**. The observed mass-to-charge ratio ($[M+H]^+$) aligns precisely with its calculated molecular formula, $C_{45}H_{72}N_7O_{11}$ [\[1\]](#).

Parameter	Value
Molecular Formula	$C_{45}H_{72}N_7O_{11}$
Calculated $[M+H]^+$	886.5284
Found $[M+H]^+$	886.5276

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of **Verlamelin A** is heavily reliant on one-dimensional (^1H) and two-dimensional NMR spectroscopy. The following tables summarize the chemical shift assignments for **Verlamelin A** in deuterated methanol (CD_3OD) at 500 MHz.

^1H NMR Data for Verlamelin A (500 MHz, CD_3OD)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Tyr H-2', H-6'	7.17	d	8.4
Tyr H-3', H-5'	6.86	d	8.6
5-HTDA H-5	4.71	q	6.6, 5.9
Gln H- α	4.46	dd	10.2, 4.5
Val H- α	4.44–4.38	m	
Pro H- α	4.34	dt	10.5, 5.3
Tyr H- α	4.29–4.23	m	
Thr H- β	3.94	d	4.4
Pro H- δ	3.93–3.85	m	
Pro H- δ	3.68–3.61	m	
Tyr H- β	3.18	dd	13.7, 4.3
Tyr H- β	2.94	dd	13.7, 9.2
Gln H- γ	2.25	q	7.1
Val H- β , Pro H- β , Pro H- γ	2.13–1.91	m	
Ala H- β	1.38	d	6.9
5-HTDA CH_3	1.30	s	
5-HTDA CH_3	1.26	s	
Thr H- γ	1.13	d	6.6

Data compiled from the total synthesis of **Verlamelin A**[1].

¹³C NMR Data for **Verlamelin A**

While a complete, explicitly assigned ¹³C NMR table is not readily available in the cited literature, the successful synthesis and characterization of **Verlamelin A** confirmed that the ¹³C{¹H} signals of the synthetic material were in good agreement with the natural product[1]. Researchers undertaking the analysis of **Verlamelin** would typically perform a full suite of 2D NMR experiments (HSQC, HMBC) to assign all carbon resonances definitively.

Experimental Protocols

The following sections outline the generalized experimental procedures for the spectroscopic analysis of **Verlamelin**, based on standard practices for cyclic lipopeptides.

Isolation of **Verlamelin**

Verlamelin is a naturally occurring compound isolated from the fermentation broth of the entomopathogenic fungus *Lecanicillium* sp.[2][3] or *Simplicillium lamellicola*[1]. The typical isolation procedure involves:

- Fermentation: Culturing the fungus in a suitable liquid medium to promote the production of secondary metabolites.
- Extraction: Extraction of the culture broth with an organic solvent such as ethyl acetate.
- Purification: A multi-step chromatographic purification of the crude extract, often employing silica gel chromatography followed by preparative high-performance liquid chromatography (HPLC) to yield pure **Verlamelin**.

HRMS Analysis

High-resolution mass spectrometry is performed to determine the accurate mass and elemental composition of the isolated compound.

- Sample Preparation: A dilute solution of pure **Verlamelin** is prepared in a suitable solvent, such as methanol.

- **Instrumentation:** The analysis is carried out on a high-resolution mass spectrometer, typically an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:** The sample is introduced into the mass spectrometer, and data is acquired in positive ion mode to observe the protonated molecule $[M+H]^+$.
- **Data Analysis:** The resulting mass spectrum is analyzed to determine the accurate mass-to-charge ratio of the parent ion, which is then used to calculate the elemental composition.

NMR Spectroscopy

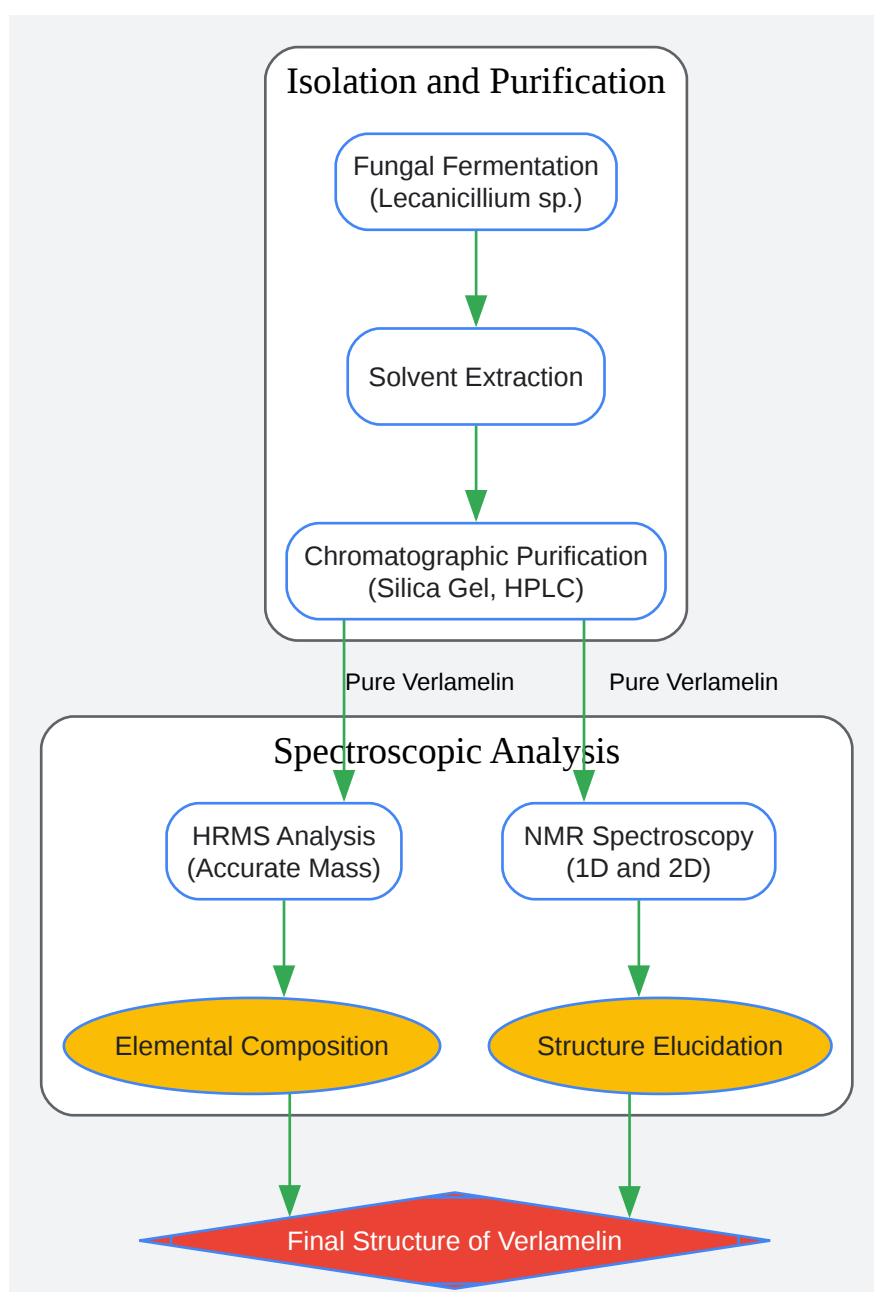
NMR spectroscopy is the primary technique for elucidating the detailed chemical structure and stereochemistry of **Verlamelin**.

- **Sample Preparation:** Approximately 1-5 mg of pure **Verlamelin** is dissolved in a deuterated solvent, such as methanol- d_4 (CD_3OD), in a standard 5 mm NMR tube.
- **Instrumentation:** NMR spectra are acquired on a high-field NMR spectrometer, typically operating at 500 MHz or higher for 1H frequency.
- **Data Acquisition:** A standard suite of 1D and 2D NMR experiments is performed, including:
 - 1H NMR
 - ^{13}C NMR
 - Correlation Spectroscopy (COSY) to identify proton-proton couplings within spin systems.
 - Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.
 - Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations, which is crucial for connecting different structural fragments.
 - Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine through-space proximities of protons, aiding in stereochemical assignments and conformational analysis.

- **Data Processing and Analysis:** The acquired NMR data is processed using appropriate software. The chemical shifts, coupling constants, and cross-peak correlations from the various spectra are analyzed to assemble the complete structure of **Verlamelin**.

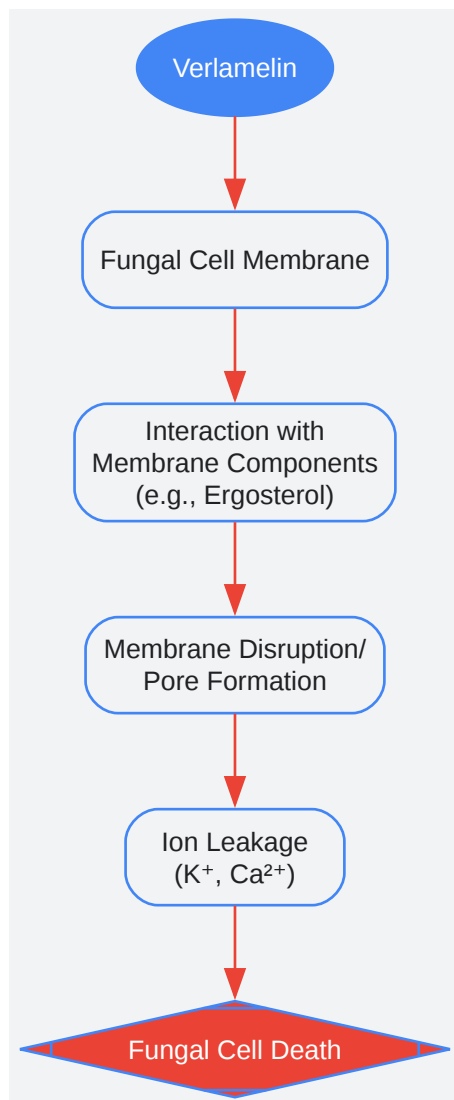
Visualizations

The following diagrams illustrate the experimental workflow for the analysis of **Verlamelin** and a hypothesized signaling pathway for its antifungal activity, based on the known mechanisms of other cyclic lipopeptides.



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Caption: Experimental workflow for the isolation and spectroscopic analysis of **Verlamelin**.



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